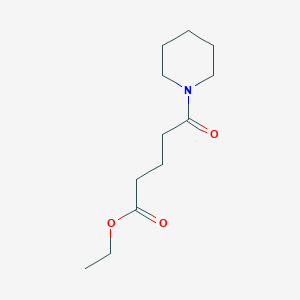

Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate

Description

Properties

CAS No. |

66035-85-6 |

|---|---|

Molecular Formula |

C12H21NO3 |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

ethyl 5-oxo-5-piperidin-1-ylpentanoate |

InChI |

InChI=1S/C12H21NO3/c1-2-16-12(15)8-6-7-11(14)13-9-4-3-5-10-13/h2-10H2,1H3 |

InChI Key |

AMGGNYOQLQTKLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(=O)N1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Oxo 5 Piperidin 1 Yl Pentanoate and Analogues

Strategies for Constructing the Piperidine-Amide Linkage

The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods are available for coupling carboxylic acids or their derivatives with amines like piperidine (B6355638).

Amidation Reactions and Coupling Agents

The direct condensation of a carboxylic acid with an amine to form an amide is a thermodynamically unfavorable process that typically requires the activation of the carboxylic acid. This is achieved through the use of coupling agents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. A variety of such reagents have been developed and are widely used in amide synthesis. ucl.ac.ukresearchgate.net

Common classes of coupling agents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. ucl.ac.uk The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and minimize racemization in the case of chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. researchgate.net

Phosphonium-based reagents, for instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and mild reaction conditions. researchgate.net These reagents generate activated esters in situ that readily react with amines to provide the desired amides in high yields. researchgate.net

Below is a table summarizing common coupling agents used in amidation reactions:

| Coupling Agent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, cost-effective. |

| Phosphonium Salts | PyBOP, BOP | - | High efficiency, low racemization. |

| Aminium/Uronium Salts | HATU, HBTU | - | Fast reaction rates, high yields. |

Nucleophilic Acyl Substitution Pathways

An alternative and highly effective strategy for forming the piperidine-amide linkage is through a nucleophilic acyl substitution reaction. This pathway involves the reaction of piperidine, acting as a nucleophile, with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640).

The use of an acyl chloride is a classic and robust method for amide bond formation. The high reactivity of the acyl chloride towards nucleophilic attack by the amine ensures a rapid and often high-yielding reaction. For the synthesis of Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate, the precursor ethyl 5-chloro-5-oxopentanoate would be reacted with piperidine, typically in the presence of a non-nucleophilic base to scavenge the hydrogen chloride byproduct. ambeed.com

Acid anhydrides can also serve as the acylating agent. In this case, piperidine would react with a suitable anhydride, such as the mixed anhydride of the pentanoate moiety, to form the target amide. This method is generally less reactive than using acyl chlorides but offers advantages in terms of handling and stability of the starting materials.

Synthesis of the 5-Oxo-5-pentanoate Moiety

The successful synthesis of this compound is contingent upon the efficient preparation of the 5-oxo-5-pentanoate moiety, which provides the carboxylic acid or activated acyl group for the subsequent amidation reaction.

Esterification Approaches

The ethyl ester functionality can be introduced through various esterification methods. A common starting material for this moiety is glutaric acid or its anhydride. Direct Fischer esterification of glutaric acid with ethanol (B145695) in the presence of an acid catalyst can be employed, though this may lead to a mixture of the monoester and diester, requiring separation.

A more controlled approach involves the reaction of glutaric anhydride with ethanol. This reaction typically yields the monoester, ethyl hydrogen glutarate, with high selectivity. The resulting carboxylic acid group is then available for activation and subsequent amidation.

Assembly of Pentanoic Acid Derivatives

To facilitate the amidation via a nucleophilic acyl substitution pathway, the free carboxylic acid of ethyl hydrogen glutarate must be converted into a more reactive derivative. A standard method for this transformation is the reaction with a chlorinating agent to form the corresponding acyl chloride, ethyl 5-chloro-5-oxopentanoate. Reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) are commonly used for this purpose. libretexts.orgchemguide.co.uk The reaction of ethyl hydrogen glutarate with thionyl chloride, for example, provides the desired acyl chloride along with gaseous byproducts (SO₂ and HCl), which simplifies purification. youtube.com

The resulting ethyl 5-chloro-5-oxopentanoate is a key intermediate that can be directly reacted with piperidine to form this compound.

Piperidine Ring Synthesis and Functionalization in Analogues

The preparation of analogues of this compound often requires the synthesis of substituted or functionalized piperidine rings. A multitude of synthetic strategies exists for the construction and modification of this important heterocyclic scaffold.

The hydrogenation of substituted pyridines is a classical and widely used method to access a variety of substituted piperidines. This approach allows for the introduction of substituents at various positions of the pyridine (B92270) ring prior to its reduction, which can be achieved using heterogeneous or homogeneous catalysts under hydrogen pressure.

Modern synthetic methods also allow for the direct functionalization of the piperidine ring. For instance, C-H functionalization techniques have emerged as powerful tools for the site-selective introduction of substituents onto the pre-formed piperidine core. Additionally, multi-component reactions offer an efficient means to construct highly substituted piperidines in a single step from simple starting materials. The functional groups introduced onto the piperidine ring can be diverse, including alkyl, aryl, hydroxyl, and amino groups, which allows for the systematic exploration of the structure-activity relationships of this compound analogues.

N-Functionalization and N-Arylation Methods

The introduction of functional groups, particularly aryl moieties, onto the piperidine nitrogen atom is a key step in the synthesis of many targeted N-acyl piperidine derivatives. Traditional methods for N-arylation, such as the Ullmann and Buchwald-Hartwig coupling reactions, remain highly relevant and are continuously being improved through the development of new catalysts and ligands. tandfonline.comtandfonline.com

The Ullmann coupling, one of the oldest methods for C-N bond formation, typically involves the reaction of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. tandfonline.com Modern iterations of this reaction have focused on improving catalyst efficiency and broadening the substrate scope. For instance, the use of copper powder as a catalyst with methyl-D-glucopyranoside as a ligand in a DMSO-H₂O solvent system has been shown to effectively couple piperidine with substituted aryl halides. tandfonline.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a milder and often more efficient alternative to the Ullmann condensation. This method is compatible with a wider range of functional groups and generally proceeds under less harsh conditions. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the N-aryl piperidine.

Beyond these classical methods, a variety of other transition metal catalysts, including those based on iron, nickel, rhodium, and ruthenium, have been employed for the N-arylation of piperidines. tandfonline.com Additionally, metal-free approaches and microwave-assisted reactions are emerging as viable alternatives, offering potential advantages in terms of cost, environmental impact, and reaction times. tandfonline.com A general strategy for accessing N-(hetero)arylpiperidines involves a pyridine ring-opening, ring-closing approach via Zincke imine intermediates, which can then undergo hydrogenation or nucleophilic addition. chemrxiv.orgscispace.com

The functionalization of the piperidine ring at positions other than the nitrogen atom, particularly at the α-carbon, is also a significant area of research. Late-stage α-functionalization of N-alkyl piperidines can be achieved through a sequential process involving the formation of an iminium ion followed by nucleophilic functionalization. acs.org This strategy allows for the introduction of a variety of substituents at the α-position, expanding the structural diversity of accessible piperidine derivatives.

| N-Arylation Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Ullmann Coupling | Copper catalyst, Ligands (e.g., methyl-D-glucopyranoside) | Classic method, often requires high temperatures. | tandfonline.com |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligands | Milder conditions, broad substrate scope. | tandfonline.com |

| Zincke Imine Intermediate Strategy | Pyridine ring-opening and ring-closing | Access to N-(hetero)arylpiperidines. | chemrxiv.orgscispace.com |

Cyclization Reactions for Piperidine Scaffold Formation

The construction of the piperidine ring itself is a fundamental challenge in organic synthesis, and a multitude of cyclization strategies have been developed to this end. These methods can be broadly categorized into intramolecular and intermolecular approaches.

Intramolecular cyclization is a powerful strategy that involves the formation of a bond between two atoms within the same molecule to close the ring. A variety of functional groups can be employed to facilitate this process. For example, radical-mediated amine cyclization, often catalyzed by transition metals like cobalt(II), can be used to form piperidines from linear amino-aldehydes. nih.govmdpi.com Another common approach is the intramolecular reductive amination of δ-amino ketones or aldehydes, which proceeds via an intermediate iminium ion that is subsequently reduced to the piperidine. The Dieckmann condensation of appropriate diesters can also be utilized to form 4-piperidones, which are versatile intermediates for further elaboration. dtic.mil

Intermolecular reactions, which involve the combination of two or more separate molecules to form the piperidine ring, offer a high degree of modularity. The aza-Diels-Alder reaction, a [4+2] cycloaddition between an azadiene and a dienophile, is a classic example of this approach. More recently, gold-catalyzed annulation procedures have been developed for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, provide a highly efficient route to substituted piperidines. researchgate.net

| Cyclization Strategy | Description | Example | Reference |

|---|---|---|---|

| Radical-Mediated Amine Cyclization | Intramolecular cyclization of linear amino-aldehydes. | Cobalt(II)-catalyzed cyclization. | nih.govmdpi.com |

| Gold-Catalyzed Annulation | Direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. | Intermolecular approach. | ajchem-a.com |

| Dieckmann Condensation | Intramolecular cyclization of diesters to form 4-piperidones. | Formation of a key intermediate. | dtic.mil |

| Multicomponent Reactions | Three or more reactants combine in a single operation. | Efficient synthesis of substituted piperidines. | researchgate.net |

Stereoselective Synthetic Pathways for Piperidine Derivatives

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods that allow for the precise control of the three-dimensional arrangement of atoms is of paramount importance.

One powerful approach to achieving stereoselectivity is through the use of chiral auxiliaries. For example, η4-dienetricarbonyliron complexes can act as potent chiral auxiliaries in double reductive amination sequences, leading to the formation of a single diastereoisomeric piperidine product with complete stereocontrol. rsc.org The bulky tricarbonyliron group effectively shields one face of the molecule, directing the approach of reagents to the opposite face. rsc.org

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral piperidines. Chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, have emerged as a powerful tool. For instance, a stereoselective one-pot amine oxidase/ene imine reductase cascade can be used to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Organocatalysis also provides a valuable platform for the stereoselective synthesis of piperidines. A stereoselective three-component vinylogous Mannich-type reaction using a 1,3-bis-trimethylsilyl enol ether as a dienolate can produce chiral 2,3-dihydropyridinone adducts, which serve as versatile intermediates for the synthesis of multi-substituted chiral piperidines. rsc.org Furthermore, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol allows for the formation of four contiguous stereocenters in the piperidine ring with excellent enantioselectivity. acs.org

| Stereoselective Method | Catalyst/Auxiliary | Key Outcome | Reference |

|---|---|---|---|

| Chiral Auxiliary Controlled Synthesis | η4-dienetricarbonyliron complex | Complete diastereoselectivity in double reductive amination. | rsc.org |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | Stereo-defined 3- and 3,4-substituted piperidines. | nih.gov |

| Vinylogous Mannich-type Reaction | Organocatalyst | Synthesis of multi-substituted chiral piperidines. | rsc.org |

| Domino Michael Addition/Aminalization | O-TMS protected diphenylprolinol | Formation of four contiguous stereocenters with high enantioselectivity. | acs.org |

Catalytic Systems in the Synthesis of N-Acyl Piperidine Esters

The development of efficient catalytic systems is at the heart of modern organic synthesis. Both transition metal catalysis and organocatalysis have been extensively explored for the synthesis of piperidine derivatives and their subsequent acylation.

Transition metals have proven to be exceptionally versatile catalysts for a wide range of transformations relevant to the synthesis of N-acyl piperidine esters. Palladium catalysis is widely used for cross-coupling reactions, such as the Buchwald-Hartwig amination for N-arylation, and for C-H functionalization reactions. tandfonline.comresearchgate.net For example, palladium-catalyzed β-arylation of N-Boc-piperidines can be achieved with selectivity controlled by the choice of ligand. researchgate.net

Copper catalysis is prominent in Ullmann-type C-N bond forming reactions and has also been utilized in intramolecular C-H amination of N-fluoride amides to synthesize piperidines. tandfonline.comacs.org The mechanism of these reactions often involves a Cu(I)/Cu(II) catalytic cycle. acs.org

Rhodium catalysts are effective for C-H insertion and cyclopropanation reactions, which can be used for the site-selective and stereoselective functionalization of the piperidine ring. nih.gov The selectivity of these reactions can often be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov Gold catalysis has also emerged as a powerful tool for the synthesis of piperidines, for instance, through the cyclization of N-homopropargyl amides to form cyclic imidates, which can then be converted to piperidin-4-ols. nih.govmdpi.com

In recent years, there has been a growing interest in organocatalysis and metal-free synthetic methodologies due to their potential for reduced cost, lower toxicity, and unique reactivity. Organocatalysts, which are small organic molecules, can catalyze a wide variety of transformations, often with high levels of stereocontrol.

For the synthesis of piperidine scaffolds, organocatalytic domino reactions, such as the Michael addition/aminalization process, can efficiently construct polysubstituted piperidines with multiple stereocenters. acs.org A biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been developed, which proceeds via a protective-group-free approach. acs.org The combination of biocatalysis and organocatalysis in cascade reactions represents a powerful strategy for the synthesis of chiral piperidines. nih.gov For example, a transaminase can be used to generate a key imine intermediate, which then undergoes an organocatalyzed Mannich reaction. nih.gov

Transition-metal-free conditions have also been developed for the synthesis of piperidine derivatives. For instance, a facile and practical approach for the construction of α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones from methyl acetates and acrylamides has been reported, which proceeds under transition-metal-free conditions. researchgate.net

Purity Assessment and Isolation Techniques in Synthetic Procedures

The isolation and purification of the target compound are critical steps in any synthetic sequence to ensure that the final product is of the required purity for its intended application. A variety of chromatographic and spectroscopic techniques are employed for this purpose.

Column chromatography is a widely used technique for the purification of organic compounds on a laboratory scale. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as they are eluted with a mobile phase (a solvent or mixture of solvents). For more challenging separations, preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are employed. mdpi.comasianpubs.org HPLC offers higher resolution and is particularly useful for the separation of complex mixtures and the isolation of minor components. mdpi.com

Once a compound has been isolated, its purity and structure must be confirmed. High-Performance Liquid Chromatography (HPLC) is also a powerful analytical tool for assessing the purity of a sample. asianpubs.org Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. 1D NMR (¹H and ¹³C) provides information about the number and types of atoms in a molecule and their connectivity, while 2D NMR techniques (e.g., COSY, HMBC, NOESY) can be used to determine the complete three-dimensional structure of the molecule. nih.gov Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov

Chromatographic Purification Strategies

Flash column chromatography is a widely adopted technique for the purification of piperidine derivatives, including keto-ester compounds like this compound. The choice of stationary phase and eluent system is paramount for achieving efficient separation.

For compounds of similar polarity and functionality, silica gel is the most common stationary phase due to its versatility and cost-effectiveness. The selection of the mobile phase, typically a binary or ternary solvent mixture, is optimized to achieve a good separation factor (R_f value) between the desired product and any impurities.

In the purification of analogous piperidine-carboxylic acid ethyl esters, various solvent systems have been successfully employed. For instance, a mixture of dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (AcOEt) has been utilized, as well as gradients of ethyl acetate in hexane. The polarity of the eluent is carefully adjusted to ensure the target compound elutes from the column at an appropriate rate, allowing for its separation from less polar starting materials and more polar by-products.

A detailed examination of purification strategies for structurally related N-acyl piperidines and keto-esters reveals a common reliance on silica gel chromatography. The following table summarizes typical chromatographic conditions used for the purification of compounds analogous to this compound.

Table 1: Chromatographic Purification Parameters for Analogous Compounds

| Compound Class | Stationary Phase | Eluent System | Observations |

| Piperidine-carboxylic acid ethyl esters | Silica Gel | Dichloromethane/Ethyl Acetate (6:4) | Effective for separating polar impurities. |

| N-Acyl Piperidines | Silica Gel | Ethyl Acetate/Hexane (1:1 to 1:2) | Good separation of non-polar and moderately polar compounds. |

| Piperidine Keto-Esters | Silica Gel | Petroleum Ether/Ethyl Acetate | Gradient elution often employed for complex mixtures. |

The progress of the chromatographic separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Crystallization and Precipitation Methods

Crystallization is a powerful technique for the final purification of this compound and its analogues, often yielding material of very high purity. The success of this method hinges on the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

For piperidine derivatives and keto-esters, a range of solvents has been shown to be effective for recrystallization. Ethanol is a frequently used solvent due to its ability to dissolve a wide range of organic compounds at its boiling point and its relatively low toxicity. The process typically involves dissolving the crude product in a minimal amount of hot ethanol, followed by slow cooling to induce crystallization.

In cases where a single solvent does not provide optimal results, a mixed solvent system can be employed. Common combinations include mixtures of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble). For instance, mixtures of ethyl acetate and hexane, or petroleum ether and ethyl acetate, have been used for the recrystallization of related N-acyl piperidine structures. The crude product is dissolved in the good solvent, and the poor solvent is added dropwise until turbidity is observed, followed by heating to redissolve the solid and subsequent slow cooling.

Precipitation can also be utilized as a rapid purification method. This often involves dissolving the crude material in a suitable solvent and then adding a non-solvent to cause the product to precipitate out of the solution, leaving impurities behind. For instance, a crude product of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride was purified by precipitation after adjusting the pH of the solution.

The following table outlines various crystallization and precipitation methods used for the purification of compounds structurally similar to this compound.

Table 2: Crystallization and Precipitation Methods for Analogous Compounds

| Compound Type | Solvent/Solvent System | Method | Key Parameters |

| Ethyl 5-oxo-...pentanoate derivative | Ethanol | Recrystallization | Dissolution at elevated temperature, slow cooling. |

| Piperidine derivative | Isopropanol | Recrystallization | - |

| N-Acyl Piperidine | Petroleum Ether/Ethyl Acetate | Recrystallization | Gradual cooling from room temperature. |

| N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride | Water/Organic Solvent | Precipitation | pH adjustment to 1-2 with hydrochloric acid. |

The choice between chromatography and crystallization, or a combination of both, depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of this compound.

Chemical Reactivity and Mechanistic Organic Chemistry of Ethyl 5 Oxo 5 Piperidin 1 Yl Pentanoate

Reactivity of the Amide Functional Group

The amide in Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate is an N-acylpiperidine, a type of tertiary amide. Amides are the least reactive of the common carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. openstax.org Consequently, more stringent conditions are typically required to induce their reactions compared to esters or acid chlorides. openstax.org

Hydrolysis Pathways and Their Mechanisms

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. ucalgary.caallen.in

Mechanism of Acid-Catalyzed Amide Hydrolysis

Protonation: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom, making the amine a better leaving group.

Elimination: The C-N bond cleaves, expelling the piperidinium (B107235) ion.

Deprotonation: The protonated carbonyl is deprotonated to form the carboxylic acid.

Mechanism of Base-Promoted Amide Hydrolysis

Nucleophilic Addition: A hydroxide (B78521) ion attacks the carbonyl carbon.

Elimination: The tetrahedral intermediate collapses, eliminating the piperidide anion.

Deprotonation: The piperidide anion deprotonates the carboxylic acid to form a carboxylate and piperidine (B6355638).

Amide Cleavage and Functional Group Interconversion Reactions

Beyond hydrolysis, the amide group can be cleaved or converted into other functional groups through various reactions, notably reduction.

Reduction to Amines: Amides can be reduced by powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org This reaction specifically converts the amide carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding an amine. openstax.org In the case of this compound, reduction with LiAlH₄ would transform the amide portion into 1-(5-hydroxypentan-1-yl)piperidine, assuming the ester and ketone are also reduced. Selective reduction of the amide in the presence of the other functional groups is challenging and typically requires specific reagents or a protection strategy.

Table 1: Summary of Reactions of the Amide Functional Group

| Reaction | Reagents & Conditions | Product(s) | Mechanism Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), Heat | 5-Oxopentanoic acid and Piperidinium salt | Irreversible due to protonation of the amine product. youtube.comlibretexts.org |

| Base-Promoted Hydrolysis | Aqueous base (e.g., NaOH, KOH), Heat | Salt of 5-Oxopentanoic acid and Piperidine | Irreversible due to deprotonation of the carboxylic acid product. libretexts.org |

| Reduction | 1. LiAlH₄, 2. H₂O | 1-(5,5-diethoxypentyl)piperidine (after reduction of all carbonyls) | C=O group is converted to a CH₂ group. openstax.org |

Reactivity of the Ester Functional Group

The ethyl ester functional group is more reactive towards nucleophilic acyl substitution than the amide group. It readily undergoes hydrolysis and can be converted into other esters or amides.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: Similar to amides, esters can be hydrolyzed under both acidic and basic conditions.

Acid-Catalyzed Ester Hydrolysis: This is a reversible process that follows a mechanism analogous to acid-catalyzed amide hydrolysis. The carbonyl is protonated, attacked by water, and after proton transfers, ethanol (B145695) is eliminated. To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Base-Promoted Ester Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion attacks the ester carbonyl. libretexts.org The resulting tetrahedral intermediate expels an ethoxide ion. The ethoxide then deprotonates the carboxylic acid, forming a carboxylate salt and ethanol. This final acid-base step makes the reaction irreversible. Studies on γ-keto esters have shown that the keto group can enhance the rate of alkaline hydrolysis through neighboring group participation. acs.org

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com To convert the ethyl ester of the title compound to, for example, a methyl ester, the compound would be treated with methanol (B129727) in the presence of a catalyst. The reaction is an equilibrium process; using the desired alcohol as the solvent shifts the equilibrium toward the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide (e.g., methoxide) acts as the nucleophile, attacking the ester carbonyl and leading to the elimination of the original alkoxy group (ethoxide). masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Aminolysis and Amide Formation from Ester Derivatives

Esters can be converted into amides by reacting them with ammonia (B1221849) or a primary or secondary amine, a reaction known as aminolysis. libretexts.orgchemistrysteps.com This reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic ester carbonyl. chemistrysteps.com Although the alkoxy group (RO⁻) is a poor leaving group, the reaction can often be driven to completion by heating or using a large excess of the amine. orgoreview.com Amines are generally stronger nucleophiles than water, making aminolysis competitive with hydrolysis. orgoreview.com Reacting this compound with a different amine, such as dimethylamine, would replace the ethyl ester with a new N,N-dimethylamide functional group.

Table 2: Summary of Reactions of the Ester Functional Group

| Reaction | Reagents & Conditions | Product(s) | Mechanism Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄), Heat, Excess H₂O | 5-Oxo-5-(piperidin-1-yl)pentanoic acid and Ethanol | Reversible equilibrium process. libretexts.org |

| Saponification (Base-Promoted) | Aqueous base (e.g., NaOH), Heat | Salt of 5-Oxo-5-(piperidin-1-yl)pentanoic acid and Ethanol | Irreversible due to carboxylate formation. libretexts.org |

| Transesterification | R'OH, Acid or Base catalyst | Mthis compound (with CH₃OH) | Equilibrium reaction; driven by using the new alcohol as the solvent. masterorganicchemistry.com |

| Aminolysis | R₂'NH, Heat | N,N-Dialkyl-5-oxo-5-(piperidin-1-yl)pentanamide | Nucleophilic acyl substitution with an amine nucleophile. chemistrysteps.comorgoreview.com |

Reactions Involving the Oxo (Ketone) Group

The ketone carbonyl group is highly reactive towards nucleophiles and is central to many transformations of the molecule. Its reactions are primarily characterized by nucleophilic addition to the carbonyl carbon. sydney.edu.au

Nucleophilic Addition Reactions:

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent typically does not reduce the less reactive ester and amide groups under standard conditions. The product would be Ethyl 5-hydroxy-5-(piperidin-1-yl)pentanoate. Stronger agents like LiAlH₄ would reduce the ketone, ester, and amide. sydney.edu.aumsu.edu

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the ketone to form tertiary alcohols after an acidic workup. libretexts.org This allows for the formation of a new carbon-carbon bond.

Acetal (B89532) Formation: In the presence of an acid catalyst, ketones react reversibly with alcohols to form hemiacetals and then acetals. libretexts.org Reacting the ketone with a diol, such as ethylene (B1197577) glycol, forms a cyclic acetal. This reaction is frequently used to "protect" the ketone group from other reagents (e.g., Grignard or hydride reagents) that would otherwise react with it. The acetal is stable under basic and neutral conditions and can be easily removed (deprotected) by treatment with aqueous acid. libretexts.org

Other Reactions:

Wittig Reaction: The ketone can be converted into an alkene using a phosphonium (B103445) ylide (a Wittig reagent). This reaction replaces the C=O double bond with a C=C double bond. wikipedia.org

Imine Formation: The ketone can react with primary amines to form an imine (a compound containing a C=N double bond). This reaction is typically acid-catalyzed and reversible. msu.edu

Table 3: Summary of Reactions of the Oxo (Ketone) Group

| Reaction | Reagents & Conditions | Product(s) | Mechanism Notes |

|---|---|---|---|

| Reduction | NaBH₄, CH₃OH | Ethyl 5-hydroxy-5-(piperidin-1-yl)pentanoate | Selective reduction of the ketone to a secondary alcohol. msu.edu |

| Grignard Reaction | 1. R-MgX, Et₂O, 2. H₃O⁺ | Ethyl 5-alkyl-5-hydroxy-5-(piperidin-1-yl)pentanoate | Forms a tertiary alcohol and a new C-C bond. libretexts.org |

| Acetal Protection | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Acetal-protected derivative | Protects the ketone from nucleophiles and bases; reversible with aqueous acid. libretexts.org |

| Wittig Reaction | Ph₃P=CHR' | Alkene derivative | Converts the C=O group to a C=C group. wikipedia.org |

Transformations of the Piperidine Moiety

The piperidine ring in this compound is a saturated heterocycle that can undergo a variety of transformations, including ring-opening reactions and functional group interconversions.

While specific ring-opening reactions of this compound are not extensively documented, studies on related N-substituted piperidine derivatives provide insight into potential pathways. For example, N-acylpiperidines can undergo ring-opening under specific conditions. A mild and efficient procedure for the ring-opening of piperidine and pyrrolidine (B122466) derivatives has been developed using single-electron transfer photooxidation. researchgate.net This method leads to the selective conversion of various N-arylamino-1-piperidines into the corresponding acyclic aminoaldehydes or amino-dialkylacetals. researchgate.net The process involves single-electron transfer to the amide, followed by a site-selective cleavage of the C2–N bond. researchgate.net

Another approach involves the treatment of N-substituted piperidines bearing an allylic chain α to the nitrogen with strong bases, which can lead to the opening of the heterocycle to provide 1,3-dienes disubstituted with an alkoxy and an aminoalkyl chain. researchgate.net Furthermore, electrochemical methods have been developed for the ring-opening of piperidine-containing peptides, resulting in the cleavage of the C–N bond and the formation of peptide aldehydes. thieme-connect.de

Rearrangement reactions of the piperidine ring are also known. For instance, the hydroboration/hydrogenation of certain 2,3-disubstituted pyridines can lead to cis-selective formation of piperidines, and in some cases, substituents like 2-furyl or 2-thienyl can undergo ring opening. nih.gov

The piperidine ring can be functionalized through various reactions, allowing for the introduction of new chemical moieties. While the parent compound, piperidine, is widely used to convert ketones to enamines for subsequent alkylation (Stork enamine alkylation), N-substituted piperidines can also undergo functionalization. wikipedia.org For example, the methylene group in N-Boc-2-aryl-4-methylenepiperidines can be functionalized through hydroboration-oxidation to introduce a hydroxyl group, which can be further derivatized. acs.org This demonstrates that even with a substituent on the nitrogen, the piperidine ring can be a scaffold for further chemical modification. acs.org

The synthesis of various substituted piperidines is a significant area of research, with methods including hydrogenation of pyridines, and various cyclization strategies. nih.govorganic-chemistry.org These synthetic approaches can be adapted to introduce functional groups onto a pre-existing piperidine ring system, although direct functionalization of the N-acylated piperidine in this compound would require careful consideration of the reactivity of the carbonyl groups.

Detailed Reaction Mechanisms and Kinetic Investigations

Understanding the detailed mechanisms and kinetics of the transformations of this compound is crucial for controlling its reactivity and designing synthetic applications.

Computational chemistry provides powerful tools to investigate reaction mechanisms, transition states, and the energetics of chemical transformations. For instance, DFT (Density Functional Theory) calculations have been employed to study the Z,E-isomerism of a tryptanthrin-6-oxime derivative containing a dicarboxylic acid residue, revealing that the E-configuration is more favorable and that isomerization occurs via an in-plane inversion of the oxime nitrogen atoms. mdpi.com

In the context of the piperidine moiety, computational studies have been used to understand conformational preferences and rotational barriers. For example, in N-Boc-2-aryl-4-methylenepiperidines, DFT studies, in conjunction with VT-NMR spectroscopy, have shown that the rate of rotation of the N-Boc group is fast. acs.org Similar computational approaches could be applied to this compound to understand the conformational dynamics of the piperidine ring and the acyl substituent, as well as to model the transition states of its potential reactions. For example, in a study of bispidines, the barrier for the inversion of planar chirality was attributed to the loss of conjugation between the πC=O system and the nitrogen's lone pair, leading to nitrogen pyramidalization. acs.org

Kinetic data from reactions of analogous compounds, such as the reaction of homoadamantane (B8616219) with ICl being sixth order in ICl, highlight the complexity that can be involved in determining reaction mechanisms from experimental rate laws. researchgate.net To fully characterize the chemical reactivity of this compound, experimental kinetic studies on its key transformations, such as nucleophilic attack at the carbonyl centers or reactions involving the piperidine ring, would be necessary.

Spectroscopic and Structural Elucidation Methodologies for Ethyl 5 Oxo 5 Piperidin 1 Yl Pentanoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its structure, while advanced techniques can offer deeper insights into its three-dimensional arrangement in solution.

The key proton signals can be assigned as follows:

Ethyl Ester Group: This group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃). An analogue containing an ethyl ester shows these signals around 4.13 ppm (quartet) and 1.23 ppm (triplet), respectively. researchgate.net

Pentanoate Chain: The three methylene groups of the pentanoate backbone (-CH₂-CH₂-CH₂-) will appear as multiplets. The protons alpha to the ester carbonyl (C2-H₂) and the amide carbonyl (C4-H₂) are expected to be the most downfield, typically resonating in the 2.0-3.0 ppm range. researchgate.net The central methylene group (C3-H₂) would appear further upfield.

Piperidine (B6355638) Ring: The protons on the piperidine ring often exhibit complex signals due to restricted rotation around the amide C-N bond, which can make the two faces of the ring magnetically inequivalent. Typically, the protons on the carbons adjacent to the nitrogen (C2'-H₂ and C6'-H₂) appear as broad multiplets around 3.4-3.6 ppm. The remaining ring protons (C3', C4', C5') are expected to resonate further upfield, around 1.5-1.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ethyl (-O-CH₂-CH₃ ) | ~1.25 | Triplet (t) |

| Pentanoate (-CO-CH₂-CH₂ -CH₂-CO-) | ~1.95 | Quintet (quint) |

| Pentanoate (-CH₂ -COOEt) | ~2.35 | Triplet (t) |

| Pentanoate (-CH₂ -CON-) | ~2.45 | Triplet (t) |

| Piperidine (-N-CH₂-CH₂ -CH₂-) | ~1.55 | Multiplet (m) |

| Piperidine (-N-CH₂-CH₂ -CH₂-CH₂ -CH₂-N-) | ~1.65 | Multiplet (m) |

| Piperidine (-N-CH₂ -) | ~3.50 | Multiplet (m) |

| Ethyl (-O-CH₂ -CH₃) | ~4.13 | Quartet (q) |

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. The spectrum for this compound would be characterized by the presence of two distinct carbonyl signals.

Carbonyl Carbons: The ester carbonyl carbon (C=O) is typically observed around 170-175 ppm, while the tertiary amide carbonyl carbon is slightly more shielded and appears at a slightly lower chemical shift.

Aliphatic Carbons: The carbons of the ethyl group (-O-C H₂-C H₃) are expected around 60 ppm and 14 ppm, respectively. rug.nl The carbons of the pentanoate chain will resonate in the 20-35 ppm range. The carbons of the piperidine ring adjacent to the nitrogen are the most downfield of the ring carbons, appearing in the 40-50 ppm region, with the other ring carbons appearing between 20-30 ppm. purdue.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-O-CH₂-CH₃ ) | ~14.5 |

| Pentanoate (C3) | ~21.0 |

| Piperidine (C4') | ~24.5 |

| Piperidine (C3'/C5') | ~26.0 |

| Pentanoate (C4) | ~33.0 |

| Pentanoate (C2) | ~34.0 |

| Piperidine (C2'/C6') | ~45.0 |

| Ethyl (-O-CH₂ -CH₃) | ~61.0 |

| Amide Carbonyl (C =O) | ~171.0 |

| Ester Carbonyl (C =O) | ~173.0 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

The structure of N-acylpiperidines like this compound is complicated by two key dynamic processes: the inversion of the piperidine ring (typically between chair and boat conformations) and the restricted rotation about the amide C-N bond due to its partial double-bond character. youtube.comnih.gov These phenomena can be studied using advanced and variable-temperature NMR experiments.

The restricted amide bond rotation leads to the existence of rotamers, which can often be observed as separate sets of signals at low temperatures. nih.gov As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. The temperature at which this occurs (the coalescence temperature) can be used to calculate the activation energy barrier for the rotation. youtube.comnih.gov

Similarly, the piperidine ring itself undergoes conformational exchange, primarily between two chair forms. This ring inversion can also be slowed at low temperatures, leading to a splitting of signals for axial and equatorial protons. researchgate.net

Two-dimensional NMR techniques are invaluable for confirming assignments:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, confirming the connectivity of the pentanoate chain and within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the carbonyl carbons and confirming the connection of the pentanoate chain to both the ethyl group and the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, which is useful for determining the preferred conformation and stereochemistry of the molecule. researchgate.net

Computational studies combined with experimental NMR data are often used to determine the lowest energy conformers and understand the preference for axial or equatorial substituents on the piperidine ring. researchgate.netacs.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is dominated by strong absorption bands characteristic of its ester and amide functionalities. The most diagnostic region is the carbonyl stretching region (1600-1800 cm⁻¹).

Ester C=O Stretch: The carbonyl group of the ethyl ester is expected to produce a strong, sharp absorption band at a relatively high frequency, typically in the range of 1730-1750 cm⁻¹. youtube.com

Amide C=O Stretch (Amide I Band): The tertiary amide carbonyl gives a strong absorption at a lower frequency than the ester, generally between 1630-1670 cm⁻¹. rug.nlspectroscopyonline.com This shift to lower wavenumber is due to the resonance effect, where the nitrogen lone pair donates electron density to the carbonyl carbon, decreasing the double-bond character of the C=O bond. youtube.com

C-O Stretches: The ester group also exhibits strong C-O stretching vibrations. Two bands are typically observed, one for the C-O-C asymmetric stretch (around 1150-1250 cm⁻¹) and one for the O-C-C symmetric stretch (around 1000-1100 cm⁻¹). researchgate.net

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the tertiary amide is typically found in the 1100-1200 cm⁻¹ range.

C-H Stretches: Aliphatic C-H stretching vibrations from the methylene and methyl groups will be observed as multiple bands just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkane C-H | Symmetric & Asymmetric Stretch | 2850 - 2980 | Medium-Strong |

| Ester C=O | Stretch | 1730 - 1750 | Strong |

| Amide C=O | Stretch (Amide I) | 1630 - 1670 | Strong |

| Ester C-O | Asymmetric Stretch | 1150 - 1250 | Strong |

| Amide C-N | Stretch | 1100 - 1200 | Medium |

Applications in Spectroelectrochemistry for Redox Transformations

IR spectroelectrochemistry is a powerful hyphenated technique that provides in-situ vibrational information about a molecule as its oxidation state is changed by applying an electrical potential. youtube.comresearchgate.net This method allows for the study of reaction mechanisms, the identification of transient intermediates, and the characterization of the electronic structure of redox-active species.

For a molecule like this compound, this technique could be hypothetically applied to probe the stability and electronic environment of its two carbonyl groups under reductive or oxidative conditions. Although aliphatic esters and amides are generally redox-inactive within typical solvent windows, forcing conditions could induce electron transfer.

By monitoring the IR spectrum, particularly the C=O stretching region, during an electrochemical experiment, one could observe potential changes. For instance, if the molecule were to undergo a one-electron reduction to form a radical anion, the added electron density would likely populate a π* antibonding orbital of one of the carbonyl groups. This would weaken the C=O double bond, resulting in a significant shift of its stretching frequency to a lower wavenumber (a redshift) in the IR spectrum. rug.nl The magnitude of this shift could provide insight into which carbonyl group (ester or amide) is the primary site of reduction and how the resulting charge is distributed within the molecule. Difference spectra, which subtract the initial spectrum from the spectrum at a given potential, would be particularly effective at isolating these subtle, redox-induced changes. researchgate.netrug.nl

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition and, consequently, the molecular formula of a compound. For this compound, the molecular formula is C₁₂H₂₁NO₃.

HRMS analysis would measure the monoisotopic mass of the molecular ion ([M+H]⁺). The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. A close match between the experimental and theoretical values, typically with an error of less than 5 ppm, provides strong evidence for the correct molecular formula.

Table 1: HRMS Data for the [M+H]⁺ Ion of this compound

| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Error (ppm) |

|---|

Note: "Found Mass" and "Error" are hypothetical as specific experimental data for this compound is not publicly available. The calculated mass is based on the protonated molecule [C₁₂H₂₁NO₃ + H]⁺.

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a molecular fingerprint.

For this compound, key fragmentation pathways would be expected to involve the cleavage of the amide and ester functional groups, as well as the piperidine ring. Common fragmentation patterns for piperidine-containing compounds involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable iminium ion. Other likely fragmentations include the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the aliphatic chain.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 227 | [M]⁺ Molecular Ion |

| 198 | [M - C₂H₅]⁺ |

| 182 | [M - OC₂H₅]⁺ |

| 126 | [M - C₅H₉O₂]⁺ or [C₈H₁₂NO]⁺ |

| 112 | [C₆H₁₀NO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides definitive information on bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a molecule.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a model of the electron density, from which the atomic positions can be determined. While this technique provides unparalleled structural detail, obtaining suitable crystals can be a significant challenge. For many γ-keto amides, this method has been successfully used to confirm their solid-state conformation. mdpi.com

As of now, the crystal structure of this compound has not been reported in publicly accessible databases. However, if a structure were determined, it would provide the data shown in the hypothetical table below.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This method serves to verify the empirical formula and assess the purity of a sample.

The process involves combusting a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage composition of each element. These experimental percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement, generally within ±0.4%, supports the assigned formula.

Table 4: Elemental Analysis Data for this compound (C₁₂H₂₁NO₃)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 63.41 | Hypothetical Data |

| Hydrogen (H) | 9.31 | Hypothetical Data |

Note: "Found (%)" values are hypothetical, pending experimental determination.

Computational and Theoretical Investigations of Ethyl 5 Oxo 5 Piperidin 1 Yl Pentanoate

Electronic Structure and Molecular Orbital Theory

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods provide powerful tools to investigate these features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.com It is employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties by approximating the electron density of the system. For a molecule like Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), would provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms. nih.gov Such studies on related piperidine (B6355638) derivatives have been used to understand their structural stability and electronic properties. researchgate.net DFT is also foundational for calculating the molecular orbital energies and electrostatic potential maps discussed in subsequent sections.

Semi-empirical molecular orbital methods are a class of quantum chemistry calculations that are computationally less demanding than ab initio methods like DFT. wikipedia.org They are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for larger molecules. uni-muenchen.deacs.org Methods such as AM1, PM3, and MNDO use approximations like the Neglect of Diatomic Differential Overlap (NDDO) to speed up computations. mpg.de While less accurate than DFT for fine electronic details, semi-empirical methods can be valuable for initial conformational searches and for studying large systems where higher-level theory is computationally prohibitive. researchgate.net For this compound, these methods could be used to rapidly screen different conformations before refining the results with more accurate DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. chemrxiv.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the piperidine ring, specifically involving the nitrogen atom's lone pair, and potentially the oxygen of the amide carbonyl group. The LUMO would likely be centered on the electron-deficient carbonyl carbons of both the amide and the ester groups. From the HOMO and LUMO energies, several chemical descriptors can be calculated, as shown in the table below, which are based on representative values for similar organic molecules. imist.ma

| Property | Formula | Representative Value (eV) |

| HOMO Energy (EHOMO) | - | -5.21 |

| LUMO Energy (ELUMO) | - | -2.05 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.16 |

| Ionization Potential (I) | -EHOMO | 5.21 |

| Electron Affinity (A) | -ELUMO | 2.05 |

| Global Hardness (η) | (I - A) / 2 | 1.58 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.63 |

| Electronegativity (χ) | (I + A) / 2 | 3.63 |

| Global Electrophilicity (ω) | μ2 / 2η | 4.17 |

Note: The values presented are illustrative, based on DFT calculations for a related N-acylpiperidine derivative, and serve to exemplify the types of parameters derived from HOMO-LUMO analysis. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying electrophilic and nucleophilic sites. imist.ma

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, are electron-deficient, and represent sites for nucleophilic attack.

Green Regions : Indicate neutral or near-zero potential.

For this compound, the MEP map would show significant negative potential (red) around the oxygen atoms of the two carbonyl groups, highlighting their nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the piperidine and ethyl groups. Such maps provide a clear, qualitative picture of the molecule's reactivity patterns. rsc.orgnih.gov

Conformational Analysis and Isomerism

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The amide bond (C-N) in this compound has significant double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This restricts rotation around the C-N bond, leading to the possibility of Z (cis) and E (trans) isomers. aip.orgsci-hub.se The energy barrier for this isomerization is typically high enough (around 80-100 kJ/mol) that both conformers can be distinct at room temperature. aip.org

In N-acylpiperidines, the E isomer is generally more stable than the Z isomer due to reduced steric hindrance. Computational studies on model amides have quantified this energy difference. nih.gov The Z configuration would force the bulky piperidine ring into close proximity with the carbonyl oxygen and the rest of the pentanoate chain, leading to steric strain. The relative energies of these isomers can be accurately calculated using DFT or other high-level computational methods. While oximes are not present in the target molecule, the principles of Z,E-isomerism are analogous, with computational studies showing that steric and electronic factors determine the relative stability of the isomers. nih.govresearchgate.net

| Isomer Type | Bond of Interest | Relative Free Energy (kJ/mol) | Typical Population at 298 K |

| E-amide | Piperidine C-N | 0 (most stable) | >99% |

| Z-amide | Piperidine C-N | ~12-15 | <1% |

Note: The data is based on computational results for N-methylacetamide, a model system for the peptide bond, and is representative of the expected trend for the target molecule. nih.gov

Conformational Preferences of the Piperidine Ring and Pentanoate Chain

The conformational landscape of this compound is primarily dictated by the torsional preferences of the piperidine ring and the flexibility of the pentanoate chain. Computational studies on similar N-acylpiperidines reveal significant conformational effects arising from the partial double-bond character of the C-N amide bond. nih.gov This resonance effect promotes planarity of the nitrogen and its substituents, introducing a pseudoallylic strain that influences the orientation of substituents on the piperidine ring. nih.gov

The piperidine ring itself typically adopts a chair conformation to minimize steric and torsional strain. ias.ac.in However, in N-acylpiperidines, the pseudoallylic strain can favor an axial orientation for substituents at the 2-position. nih.gov While the piperidine in this compound is unsubstituted at the 2- and 6-positions, the planarity induced by the acyl group can lead to a flattening of the ring in the vicinity of the nitrogen atom. The flexibility of the N-methyl piperidine ring, in particular, has been noted to play a significant role in the ability of related molecules to adapt to different binding environments. mdpi.com In certain strained polycyclic systems, the piperidine ring has been observed to favor a twist-boat conformation over the more common chair form. researchgate.net The specific energetic preference between chair and twist-boat conformations in N-acylpiperidines can be subtle, with the twist-boat form being only slightly less favorable in some cases. nih.gov

The pentanoate chain, being an open-chain structure, possesses a higher degree of conformational freedom due to rotation around its single bonds. chemistrysteps.comscribd.com Studies on the conformation of various pentanoate esters in the gas phase have shown that multiple conformers can exist with relatively small energy differences. znaturforsch.com The preferred conformations are those that minimize steric interactions between adjacent groups, often resulting in staggered arrangements. nih.gov For this compound, the pentanoate chain's conformation will be influenced by a balance of minimizing steric hindrance and potentially favorable intramolecular interactions.

Table 1: Predicted Conformational Preferences

| Molecular Fragment | Predominant Conformation | Key Influencing Factors |

|---|---|---|

| Piperidine Ring | Chair (potentially flattened near N) | Minimization of steric and torsional strain, pseudoallylic strain from N-acylation. nih.govias.ac.in |

Theoretical Reaction Mechanism Studies

The formation of this compound can be conceptualized as an acylation reaction. Theoretical calculations of activation energies for amide formation provide insight into the kinetics of such transformations. acs.org The activation energy for the reaction between a carboxylic acid derivative and an amine is influenced by factors such as the nature of the leaving group on the acyl donor and the nucleophilicity of the amine.

The introduction of activating groups on the acyl donor, which are not present in the precursor ethyl 5-oxopentanoate (B1240814), would be expected to lower the activation energy. nih.gov Similarly, the thermodynamic parameters of the reaction, such as the enthalpy and entropy of activation, can be computationally determined to provide a more complete picture of the reaction profile.

Table 2: Factors Influencing Activation Energy of Amide Formation

| Factor | Effect on Activation Energy | Rationale |

|---|---|---|

| Nucleophilicity of Amine | Decrease | More nucleophilic amines react faster. |

| Nature of Leaving Group | Varies | Better leaving groups on the acyl donor lower the energy barrier. |

| Solvent | Varies | Solvent can stabilize or destabilize transition states and reactants. researchgate.net |

The synthesis of γ-keto esters and piperidines often involves catalytic processes. nih.govnih.gov A plausible catalytic cycle for the formation of this compound from ethyl 5-oxopentanoate and piperidine would likely involve the activation of the ketone or a precursor.

One potential pathway involves the use of a catalyst to facilitate the amination of the ketone. For example, iridium(III)-catalyzed reactions have been used for the synthesis of substituted piperidines through a sequence of hydroxyl oxidation, amination, and imine reduction. nih.gov While this specific pathway may not be directly applicable, it highlights the role of metal catalysts in forming C-N bonds.

Another approach could involve the conversion of a β-keto ester into a γ-keto ester through a zinc carbenoid-mediated chain extension, which proceeds through an organometallic intermediate. organic-chemistry.org The synthesis of γ-keto esters can also be achieved through the hydration of alkynoates catalyzed by Au(III), involving a 5-endodig cyclization. nih.gov

In the context of forming the target molecule, a catalytic cycle could be proposed that involves the activation of the ester group of a precursor like ethyl glutaryl chloride, followed by nucleophilic attack by piperidine. Internal nucleophilic catalysis, where a part of the molecule itself facilitates the reaction, has been shown to be effective in N-acylation reactions. semanticscholar.org

A hypothetical catalytic cycle for the direct amidation of the corresponding carboxylic acid (5-oxo-5-(piperidin-1-yl)pentanoic acid) could involve:

Activation of the Carboxylic Acid: The catalyst activates the carboxyl group, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: Piperidine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer and Leaving Group Departure: A proton is transferred, and water is eliminated, forming the amide bond.

Catalyst Regeneration: The catalyst is regenerated to complete the cycle.

Intermediate species in such a cycle would include the activated carboxylic acid-catalyst complex and the tetrahedral intermediate.

Chemical Bonding Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool for understanding chemical bonding by analyzing the electron density of a molecule. nih.gov It provides insights into charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions. rsc.orgresearchgate.net

For this compound, NBO analysis would be particularly insightful for understanding the nature of the amide bond. The amide functional group exhibits significant resonance, with the lone pair on the nitrogen atom delocalizing into the carbonyl π* orbital (n(N) → π*(C=O)). masterorganicchemistry.comresearchgate.net This interaction is responsible for the partial double-bond character of the C-N bond and the planarity of the amide group. masterorganicchemistry.com NBO analysis can quantify the stabilization energy associated with this hyperconjugative interaction. researchgate.netrsc.org

NBO analysis can also reveal other important electronic interactions within the molecule. For instance, it can characterize the hybridization of the atoms and the polarization of the bonds. In the ester group, NBO analysis would show the polarization of the C=O and C-O bonds and the delocalization of the oxygen lone pairs. Such analyses have been applied to study isomerism and intramolecular hydrogen bonding in related systems. rsc.orgresearchgate.net

Table 3: Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Consequence |

|---|---|---|---|

| n(N) | π*(C=O) (amide) | Hyperconjugation | Partial C-N double bond character, planarity of amide group. masterorganicchemistry.comresearchgate.net |

| n(O) | π*(C=O) (ester) | Hyperconjugation | Resonance stabilization of the ester group. |

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions of high electron localization, which are often associated with chemical bonds and lone pairs. wikipedia.orgcam.ac.uk It provides a chemically intuitive picture of the electron distribution in a molecule. wikipedia.org An ELF value close to 1 indicates a high degree of electron localization, typical for covalent bonds and lone pairs, while lower values suggest delocalized electrons. researchgate.net

In this compound, an ELF analysis would reveal distinct basins of high localization corresponding to:

The C-C, C-H, C-N, and C-O single bonds.

The C=O double bonds of the ketone, amide, and ester groups.

The lone pairs on the oxygen and nitrogen atoms.

The shape and size of these basins provide information about the nature of the chemical bonding. For example, the basin for the C=O double bond would be different from that of a C-C single bond. ELF analysis has been used to study the electronic structure of esters and to investigate reaction mechanisms by tracking the changes in electron localization along a reaction coordinate. medjchem.comnih.gov The visualization of ELF can help in understanding the reactivity of different sites within the molecule, as regions of high electron density are often susceptible to electrophilic attack. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular forces of this compound are dictated by its distinct functional groups: a tertiary amide, an ester, and a piperidine ring. Theoretical analysis indicates that the primary forces governing its physical properties and molecular aggregation are dipole-dipole interactions and van der Waals forces, with the capacity to act as a hydrogen bond acceptor in the presence of suitable donor molecules.

As a tertiary amide, this compound lacks a hydrogen atom on the nitrogen atom. libretexts.org Consequently, unlike primary and secondary amides, it cannot function as a hydrogen bond donor, and molecules of the compound cannot form hydrogen bonds with each other. libretexts.orgupenn.edu The most significant intermolecular attractions are therefore dipole-dipole forces, which arise from the highly polar carbonyl groups in both the amide and the ester functionalities. upenn.edu These strong attractive forces are a defining characteristic of amides and contribute significantly to their physical properties. upenn.edu

While incapable of self-donating hydrogen bonds, the molecule possesses multiple hydrogen bond acceptor sites. The lone pairs of electrons on the oxygen atoms of the amide carbonyl, the ester carbonyl, and the ester ether linkage can readily accept hydrogen bonds from donor molecules, such as protic solvents or other functional groups in a larger molecular assembly. Computational studies on similar amide-containing structures confirm the importance of these interactions. nih.gov

The potential hydrogen bond acceptor sites are detailed in the table below.

| Functional Group | Atom | Role in Hydrogen Bonding |

| Tertiary Amide | Carbonyl Oxygen (O) | Acceptor |

| Ester | Carbonyl Oxygen (O) | Acceptor |

| Ester | Ether Oxygen (O) | Acceptor |

Furthermore, computational and crystal structure analyses of related organic molecules frequently reveal the presence of weak C-H···O hydrogen bonds. researchgate.net In this compound, the numerous carbon-hydrogen bonds of the piperidine ring and the pentanoate backbone could act as weak donors to the carbonyl oxygen acceptors of neighboring molecules. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

Potential weak hydrogen bond interactions are summarized in the following table.

| Potential Donor Group | Potential Acceptor Atom | Type of Interaction |

| C-H (Piperidine Ring) | Carbonyl Oxygen (O) | Weak Hydrogen Bond |

| C-H (Pentanoate Chain) | Carbonyl Oxygen (O) | Weak Hydrogen Bond |

| C-H (Ethyl Group) | Carbonyl Oxygen (O) | Weak Hydrogen Bond |

Derivatization and Analogue Synthesis for Structure Reactivity and Structure Property Exploration

Systematic Modification of the Pentanoate Chain Length and Substituents

Chain Length Modification: Varying the length of the alkyl chain can alter the spatial relationship between key functional groups. Shortening the chain to butanoate or propanoyl derivatives or lengthening it to hexanoate (B1226103) or heptanoate (B1214049) analogues would directly impact the molecule's flexibility and lipophilicity. For instance, in studies of piperine (B192125) and its analogues, the length of the linker between aromatic and heterocyclic rings was found to be a critical determinant of biological activity, with an optimal length of 2-5 carbons for MAO-B inhibition. nih.gov A similar principle could apply here, where an optimal chain length is necessary for ideal positioning within a target's binding site.

Introduction of Substituents: Introducing substituents along the pentanoate chain offers another layer of structural diversity. Alkyl groups (e.g., methyl, ethyl) could be introduced to create chiral centers and explore stereochemical preferences in biological interactions. Functional groups such as hydroxyls or amines could be added to introduce new hydrogen bonding capabilities, potentially enhancing binding affinity or altering solubility. The synthesis of such derivatives could be achieved through multi-step routes starting from appropriately substituted dicarboxylic acids or their monoesters.

Table 1: Hypothetical Pentanoate Chain Modifications and Expected Property Impact This table is illustrative and based on general medicinal chemistry principles.

| Modification | Structure Example | Expected Impact on Properties |

| Chain Shortening | Ethyl 4-oxo-4-(piperidin-1-yl)butanoate | Decreased lipophilicity; altered spatial orientation of ester and amide. |

| Chain Lengthening | Ethyl 6-oxo-6-(piperidin-1-yl)hexanoate | Increased lipophilicity; increased flexibility. |

| Alkyl Substitution | Ethyl 2-methyl-5-oxo-5-(piperidin-1-yl)pentanoate | Introduction of a chiral center; potential for steric interactions. |

| Functionalization | Ethyl 3-hydroxy-5-oxo-5-(piperidin-1-yl)pentanoate | Increased polarity; potential for new hydrogen bond interactions. |

Variations in the Piperidine (B6355638) Ring Substitution Patterns

The piperidine ring is a common scaffold in pharmaceuticals, valued for its three-dimensional structure and its ability to be functionalized at various positions. lifechemicals.comnih.gov Modifying the piperidine ring of Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate is a key strategy for exploring SAR.

Positional Isomerism and Substituent Effects: The introduction of substituents at the 2-, 3-, or 4-positions of the piperidine ring can profoundly affect a molecule's biological activity. For example, studies on piperidine-containing monoamine oxidase (MAO) inhibitors have shown that para-substitution (4-position) is often preferable to meta-substitution (3-position). nih.gov The electronic nature of the substituent is also critical; electron-donating groups like methyl or hydroxyl groups can enhance activity, while electron-withdrawing groups may reduce it. nih.gov The synthesis of these analogues can be facilitated by using commercially available substituted piperidines or through advanced synthetic intermediates like N-Boc-4-iodopiperidine, which allows for a variety of coupling reactions to introduce diverse substituents at the 4-position. nbinno.com

Stereochemistry: Substituents on the piperidine ring can introduce stereocenters. The synthesis and evaluation of individual stereoisomers are crucial, as biological targets are chiral and often exhibit stereospecific binding. For instance, in the development of certain kinase inhibitors, chiral optimization using (R)- or (S)-ethyl piperidine-3-carboxylate as starting materials was essential for achieving the desired pharmacological properties. nih.gov

Table 2: Examples of Piperidine Ring Substitutions and Observed Effects in Related Scaffolds

| Position | Substituent | Compound Class Example | Observed Effect | Reference |

| 4-position | -OH (para) | Phenylpiperidine | Demonstrated maximum inhibitory activity against MAO-A and MAO-B. | nih.gov |

| 4-position | -CH3 | Piperine derivative | Resulted in the most potent compound for MAO-B inhibition. | nih.gov |

| 3-position | Various | Piperidinyl compounds | 1,3-substituted piperidine rings showed better MAO-B inhibition than 1,4-substitution in some coumarin (B35378) derivatives. | nih.gov |

| 2-position | -CH3 | Methyl pipecolinates | Provides access to a diverse set of 3D fragments for drug discovery. | rsc.org |

Ester Group Modifications (e.g., different alkyl esters)